molecular formula C10H9NO2S B3041872 Ethyl thieno[3,2-b]pyridine-2-carboxylate CAS No. 398118-44-0

Ethyl thieno[3,2-b]pyridine-2-carboxylate

Cat. No. B3041872
CAS RN: 398118-44-0
M. Wt: 207.25 g/mol
InChI Key: TZICEEXQXMJPEC-UHFFFAOYSA-N
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Description

Ethyl thieno[3,2-c]pyridine-2-carboxylate is a chemical compound with the CAS Number: 94226-16-1 . It has a molecular weight of 208.26 . The IUPAC name for this compound is ethyl 1H-1lambda3-thieno[3,2-c]pyridine-2-carboxylate .


Synthesis Analysis

Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate has been used as a versatile precursor for the one-pot three-component synthesis of related fused pyrimidine hybrids . The tandem protocol involved the reaction of 3-aminothieno[2,3-b]pyridine, dimethylformamide-dimethylacetal, and amines .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Ethyl thieno[3,2-b]pyridine-2-carboxylate and its derivatives are primarily utilized in the synthesis of various heterocyclic compounds. For instance, Ahmed (2003) synthesized ethyl 3-(substituted)-4-oxo-2-thioxo-1,2,3,4,5,6,7,8-octahydropyrido[4',3':4,5]thieno-[2,3-d]pyrimidine-7-carboxylates, demonstrating its utility in forming complex molecular structures (Ahmed, 2003).

Creation of Fused Thiazolo Derivatives

In another study, Sirakanyan et al. (2019) explored the reactivity of ethyl 1-aminothieno(furo)[2,3-b]pyridine-2-carboxylates to develop new classes of compounds like 9(10)-methylpyrido[3',2':4,5]thieno(furo)[3,2-d][1,3]oxazin-7(8)-ones. This showcases the chemical versatility of this compound in producing diverse heterocyclic systems (Sirakanyan et al., 2019).

Antibacterial Properties

This compound derivatives have also shown promise in antimicrobial activities. Kostenko et al. (2008) synthesized a series of 3,4-dihydropyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-ones, finding them to possess antistaphylococcal activity. This implies potential applications in the development of new antibacterial agents (Kostenko et al., 2008).

properties

IUPAC Name

ethyl thieno[3,2-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c1-2-13-10(12)9-6-7-8(14-9)4-3-5-11-7/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZICEEXQXMJPEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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